molecular formula C22H21F3N4O2 B11388470 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B11388470
M. Wt: 430.4 g/mol
InChI Key: PQEIRNMDZYUOBX-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a trifluoromethyl group, and a pyrrolidine moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with malonic acid in a 1:1 mixture of 1,2-dichloroethane and methanol. The reaction mixture is stirred at room temperature for 30 minutes and then left to stand slightly open to the atmosphere. The resultant solid is re-dissolved in chloroform and left to stand again, yielding colorless blocks after three days .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,3,5-trifluoro-4-(pyrrolidin-1-yl)benzamide stands out due to its trifluoromethyl group and pyrrolidine moiety, which confer unique chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,3,5-trifluoro-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C22H21F3N4O2/c1-13-19(22(31)29(27(13)2)14-8-4-3-5-9-14)26-21(30)15-12-16(23)20(18(25)17(15)24)28-10-6-7-11-28/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,26,30)

InChI Key

PQEIRNMDZYUOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3F)F)N4CCCC4)F

Origin of Product

United States

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